2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of a class of molecules known for their interactions with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate benzoxazole derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole involves its binding to alpha1-adrenergic receptors. This binding modulates the activity of these receptors, leading to various physiological effects. The compound’s interaction with these receptors can result in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Additionally, it may influence neurotransmitter release and signal transduction pathways involved in cardiovascular and neurological functions .
Comparison with Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
The uniqueness of this compound lies in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety for certain therapeutic applications .
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H19N3O2/c1-22-17-9-5-3-7-15(17)20-10-12-21(13-11-20)18-19-14-6-2-4-8-16(14)23-18/h2-9H,10-13H2,1H3 |
InChI Key |
SDQSWBVZTABORA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.